N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide
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Overview
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine and chlorine atoms, as well as a benzamide group. Its molecular formula is C21H12BrCl2NO2, and it has a molecular weight of 479.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the benzoyl and benzamide groups.
Coupling Reactions: Formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chlorobenzoyl chloride
- 5-bromo-2-chlorobenzoic acid
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is unique due to its specific substitution pattern and the presence of both benzofuran and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H12BrCl2NO2, with a molecular weight of 479.14 g/mol. It features a benzofuran core substituted with bromine and chlorine atoms, along with a benzamide moiety. This specific substitution pattern is believed to contribute to its biological activity, particularly in anticancer research.
This compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest it can cause cell cycle arrest in cancer cells, leading to reduced cell viability.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : Research conducted on A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay revealed that this compound exhibited significant cytotoxic effects. The IC50 values were found to be comparable to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of bromine and chlorine substituents enhances the compound's biological activity. Variations in substitution patterns have been explored, revealing that specific configurations lead to improved anticancer properties.
Research Findings
- Molecular Docking Studies : Molecular docking studies have been performed against key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These studies suggest strong binding affinities, indicating that the compound could effectively inhibit these targets, which are crucial in cancer progression .
- Comparative Analysis : When compared to similar compounds, this compound showed superior activity against both tested cell lines, highlighting its potential as a lead candidate for further development in cancer therapy .
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl2NO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPOESGYXVHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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